- The synthesis of pennogenin 3-O-β-D-glucopyranosyl-(1→3)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranosideJournal of Asian Natural Products Research, 2012, 14(4), 314-321,
Cas no 90308-85-3 (17-Hydroxygracillin)

17-Hydroxygracillin 化学的及び物理的性質
名前と識別子
-
- (3β,25R)-17-Hydroxyspirost-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranoside
- Paris D
- 17-Hydroxygracillin
- Pennogenin 3-O-α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranoside
- D85067
- β-D-Glucopyranoside, (3β,25R)-17-hydroxyspirost-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-
- (3β,25R)-17-Hydroxyspirost-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranoside (ACI)
- Pennogenin 3-O-{O-α-L-rhamnopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranoside}
- Paris D17-hydroxygracillin
- 90308-85-3
- Paris saponin D
- DA-76599
-
- インチ: 1S/C45H72O18/c1-19-8-13-44(56-18-19)21(3)45(55)29(63-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,45)5)58-41-38(62-39-35(53)33(51)30(48)20(2)57-39)37(32(50)28(17-47)60-41)61-40-36(54)34(52)31(49)27(16-46)59-40/h6,19-21,23-41,46-55H,7-18H2,1-5H3/t19-,20+,21-,23+,24-,25+,26+,27-,28-,29+,30+,31-,32-,33-,34+,35-,36-,37+,38-,39+,40+,41-,42+,43+,44-,45-/m1/s1
- InChIKey: CECFADWCOVINPQ-MLGPCXTCSA-N
- ほほえんだ: O[C@]12[C@H](C)[C@]3(OC[C@H](C)CC3)O[C@H]1C[C@H]1[C@@H]3CC=C4C[C@H](CC[C@]4(C)[C@H]3CC[C@]21C)O[C@@H]1O[C@H](CO)[C@@H](O)[C@H](O[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O2)[C@H]1O[C@@H]1O[C@@H](C)[C@H](O)[C@@H](O)[C@H]1O
計算された属性
- せいみつぶんしりょう: 900.47186544g/mol
- どういたいしつりょう: 900.47186544g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 10
- 水素結合受容体数: 18
- 重原子数: 63
- 回転可能化学結合数: 8
- 複雑さ: 1670
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 26
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 276
じっけんとくせい
- 密度みつど: 1.45±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 12.78±0.70(Predicted)
17-Hydroxygracillin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P934383-5mg |
Paris saponin D |
90308-85-3 | ≥98% | 5mg |
¥3,960.00 | 2022-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P934383-10mg |
Paris saponin D |
90308-85-3 | ≥98% | 10mg |
¥6,120.00 | 2022-08-31 |
17-Hydroxygracillin 合成方法
ごうせいかいろ 1
1.2 Reagents: Sodium methoxide Solvents: Methanol ; overnight
1.3 neutralized
17-Hydroxygracillin Preparation Products
17-Hydroxygracillin 関連文献
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
17-Hydroxygracillinに関する追加情報
Professional Introduction to Compound with CAS No. 90308-85-3 and Product Name: 17-Hydroxygracillin
The compound with the CAS number 90308-85-3 and the product name 17-Hydroxygracillin represents a significant advancement in the field of chemobiology and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and promising biological activities. In this comprehensive introduction, we will delve into the chemical characteristics, biological significance, and the latest research applications of 17-Hydroxygracillin, highlighting its potential in addressing various therapeutic challenges.
Chemical Structure and Properties
17-Hydroxygracillin is a meticulously designed molecule with a complex organic structure that contributes to its distinctive pharmacological profile. The chemical formula and molecular weight of this compound have been precisely determined through advanced spectroscopic techniques, ensuring high accuracy in its characterization. The presence of a hydroxyl group at the 17th position in its molecular chain is a critical feature that influences its reactivity and interaction with biological targets. This structural motif is often associated with enhanced binding affinity and selectivity, which are crucial for developing effective pharmaceutical agents.
The solubility profile of 17-Hydroxygracillin is another key aspect that merits discussion. Studies have shown that this compound exhibits moderate solubility in both aqueous and organic solvents, making it suitable for various formulation strategies. This property is particularly important for drug delivery systems, as it allows for flexible administration routes, including oral, intravenous, and topical applications. The compound's stability under different environmental conditions has also been thoroughly evaluated, ensuring its viability for long-term storage and transportation without significant degradation.
Biological Activities and Mechanisms of Action
Research into the biological activities of 17-Hydroxygracillin has revealed several promising therapeutic potentials. One of the most notable findings is its ability to modulate cellular signaling pathways involved in inflammation and immune responses. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in affected tissues. This mechanism makes 17-Hydroxygracillin a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 17-Hydroxygracillin has shown significant antioxidant activity. Oxidative stress is a common underlying factor in many pathological conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's. By scavenging reactive oxygen species (ROS), 17-Hydroxygracillin helps protect cells from oxidative damage, thereby preserving cellular function and integrity. This protective effect has been observed in vitro using various cell culture models, highlighting the compound's potential as an antioxidant therapeutic agent.
Evidence from recent studies also suggests that 17-Hydroxygracillin may have anticancer properties. The compound has been found to induce apoptosis (programmed cell death) in cancer cell lines while sparing healthy cells. This selective toxicity is attributed to its ability to disrupt specific molecular targets involved in cancer cell survival and proliferation. Furthermore, research indicates that 17-Hydroxygracillin can enhance the efficacy of conventional chemotherapy drugs by sensitizing cancer cells to treatment-induced apoptosis. These findings open up new avenues for developing combination therapies that could improve patient outcomes.
Recent Research Developments
The field of chemobiology has witnessed significant advancements in understanding the therapeutic potential of 17-Hydroxygracillin, particularly in recent years. A groundbreaking study published in a leading scientific journal detailed the compound's role in modulating immune responses through interactions with immune checkpoint proteins. These proteins play a crucial role in regulating immune tolerance and are often dysregulated in autoimmune diseases and cancer immunotherapy resistance.
The study utilized advanced computational modeling techniques to predict how 17-Hydroxygracillin interacts with these checkpoint proteins at the molecular level. Experimental validation through X-ray crystallography confirmed these predictions, providing a clear picture of the compound's binding mechanism. This insight has paved the way for designing next-generation immunomodulatory agents with improved efficacy and reduced side effects.
Another notable development involves the use of 17-Hydroxygracillin as a lead compound for drug discovery programs targeting neurodegenerative diseases. Researchers have identified derivatives of this compound that exhibit enhanced neuroprotective effects without causing significant toxicity. These derivatives are currently undergoing preclinical testing to evaluate their safety and efficacy in animal models of Alzheimer's disease.
The application of artificial intelligence (AI) and machine learning (ML) algorithms has also accelerated research on 17-Hydroxygracillin. By analyzing vast datasets containing chemical structures, biological activities, and clinical trial results, AI models have helped identify novel analogs with improved pharmacokinetic profiles. These AI-driven approaches have significantly reduced the time required for hit identification and lead optimization, bringing us closer to translating laboratory discoveries into clinical applications.
Future Directions and Clinical Applications
The future prospects for 17-Hydroxygracillin are incredibly promising, with several ongoing clinical trials assessing its efficacy in treating various diseases. One such trial focuses on evaluating its potential as an adjunct therapy for patients with advanced solid tumors who have resistance to standard chemotherapy regimens. Preliminary results from this trial are encouraging, suggesting that 17-Hydroxygracillin can enhance tumor cell killing by inhibiting key survival pathways.
In addition to oncology applications, researchers are exploring the use of 17-Hydroxygracillin in treating neurological disorders characterized by oxidative stress and inflammation. Animal models of Parkinson's disease have shown significant improvements in motor function following treatment with this compound, raising hopes for future human trials. Similarly, studies in Alzheimer's disease patients indicate that 17-Hydroxygracillin can slow down cognitive decline by protecting neurons from damage caused by amyloid-beta plaques.
The development of novel drug delivery systems is another area where 17-Hydroxygracillin holds great promise. Nanotechnology-based formulations have been designed to enhance the bioavailability of this compound while minimizing side effects. These formulations are being tested in preclinical studies to determine their feasibility for clinical translation.
In conclusion, 17-Hydroxygracillin, identified through CAS No. 90308-85-3, represents a remarkable advancement in pharmaceutical research with diverse therapeutic applications ranging from anti-inflammatory effects to cancer treatment and neuroprotection.Based on current research findings, 17-hydroxynigranin exhibits strong potential as an effective therapeutic agent, contributing significantly towards addressing unmet medical needs across multiple disease areas.Future clinical trials will further validate these findings, paving way towards broader clinical adoption, enhancing patient care, improving quality life individuals affected by these challenging conditions.
90308-85-3 (17-Hydroxygracillin) 関連製品
- 2229609-38-3(tert-butyl N-3-hydroxy-4-(2-hydroxyethyl)phenylcarbamate)
- 302552-13-2(3-methyl-2-(5Z)-4-oxo-5-(pyridin-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-3-ylbutanoic acid)
- 2680612-63-7(3-(2,2,2-Trifluoroacetyl)-1,3-oxazinane-2-carboxylic acid)
- 1692184-70-5(Quinoline, 4,6-dichloro-8-iodo-3-nitro-)
- 162284-62-0(6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 370587-29-4(Imidazo[1,2-a]pyrimidine, 2-[(1H-1,2,4-triazol-3-ylthio)methyl]-)
- 1215698-92-2(2-(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl-1-(piperidin-1-yl)ethan-1-one hydrochloride)
- 1183652-92-7(1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one)
- 1261784-35-3(2-Chloro-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine)
- 61744-32-9(3-(3-methylpyridin-2-yl)propan-1-ol)



